molecular formula C6H12N2O B2377107 Cyclobutylmethylurea CAS No. 1095592-82-7

Cyclobutylmethylurea

Cat. No. B2377107
CAS RN: 1095592-82-7
M. Wt: 128.175
InChI Key: JQXSXHGRIISLEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cyclobutylmethylurea can be achieved through different methods such as the reaction of cyclobutylamine with methyl isocyanate, dimethyl carbonate, or carbonyl diimidazole.


Molecular Structure Analysis

A chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Cyclobutylmethylurea molecule contains a total of 21 bond(s) .


Physical And Chemical Properties Analysis

Cyclobutylmethylurea is a white crystalline solid with a melting point range of 175-177 C. It is soluble in water and polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It is also stable under normal conditions of temperature and pressure.

Scientific Research Applications

Antiviral Activities

Cyclobut-A and Cyclobut-G are carbocyclic oxetanocin analogs that have shown efficacy in inhibiting the replication of human immunodeficiency virus (HIV) in both T cells and monocytes/macrophages in vitro. These compounds have been tested for their antiretroviral effects against HIV-1 and HIV-2, demonstrating suppression of proviral DNA synthesis and the production of the HIV-1 p24 gag protein at low concentrations, indicating their potential utility in AIDS therapy (Hayashi et al., 1990; Norbeck et al., 1990).

Inhibitors Design

The achiral cyclobutyl group has been identified as an effective replacement for the chiral linking group required in hydroxyureas for good in vivo activity against 5-Lipoxygenase. This application illustrates the cyclobutyl group's utility in designing more potent inhibitors with good oral persistence, underscoring its role in medicinal chemistry (Hodgson et al., 1993).

Bioactive Compounds

Research on cyclobutane-containing alkaloids , both natural and synthetic, has unveiled a variety of compounds exhibiting antimicrobial, antibacterial, anticancer, and other bioactivities. This review covers over 210 compounds, highlighting the structural diversity and bioactivity potential of cyclobutane-containing compounds in therapeutic applications (Dembitsky, 2007).

Therapeutic Tools and Drug Design

The unique four-membered ring structure of cyclobutyl has gained importance in drug design, offering a distinctive framework for the development of tumor and cancer drugs, nervous system drugs, analgesics, antiviral drugs, and gastrointestinal drugs. This review discusses the structure types, structure-activity relationships, targets, and mechanisms of cyclobutyl drugs that are either marketed or in clinical stages, providing insights into the discovery and synthesis of novel cyclobutyl-containing drugs (Ren et al., 2022).

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like Cyclobutylmethylurea, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes the development of new materials and the establishment of structure–function relationships .

properties

IUPAC Name

cyclobutylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)8-4-5-2-1-3-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXSXHGRIISLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutylmethylurea

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